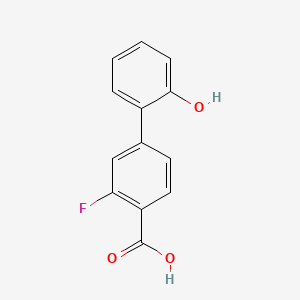

2-(4-Carboxy-3-fluorophenyl)phenol

Description

Properties

IUPAC Name |

2-fluoro-4-(2-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-11-7-8(5-6-10(11)13(16)17)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGOWZVWUWVIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683551 | |

| Record name | 3-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261975-31-8 | |

| Record name | 3-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization Strategies and Structure Activity Relationship Sar Investigations of 2 4 Carboxy 3 Fluorophenyl Phenol Analogues

Rational Design of Derivatives for Modulated Biological Activity

The rational design of derivatives of 2-(4-carboxy-3-fluorophenyl)phenol is guided by a comprehensive understanding of its potential biological targets and the desired therapeutic outcomes. The presence of a carboxylic acid and a phenolic hydroxyl group offers two key points for modification, allowing for the systematic alteration of physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capacity. These modifications are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity and selectivity for its target.

The fluorine substituent on the carboxylic acid-bearing phenyl ring plays a significant role in modulating the electronic properties of the molecule and can influence its metabolic stability. prismbiolab.com Derivatization strategies often aim to leverage these intrinsic properties while introducing new functionalities to explore novel interactions with biological targets. By systematically altering different parts of the molecule, researchers can build a comprehensive SAR profile, identifying the key structural features responsible for the desired biological activity.

Chemical Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a common pharmacophore that can engage in strong polar interactions, but it can also lead to poor membrane permeability and metabolic liabilities. nih.govnih.gov Therefore, its modification is a key strategy in optimizing biphenyl (B1667301) derivatives.

Esterification and Amidation for Modulating Polarity and Interactions

Esterification and amidation are fundamental derivatization techniques used to modulate the properties of the carboxylic acid moiety. These modifications can significantly impact a compound's polarity, solubility, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic profile. auburn.eduestranky.sk

Esterification: The conversion of the carboxylic acid to an ester can mask the polar nature of this group, potentially improving membrane permeability and oral bioavailability. For instance, the methyl ester of a similar biphenyl scaffold, 4'-fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxylic acid, has been synthesized and studied for its biological activities. nih.gov The choice of the alcohol used for esterification can introduce a wide range of functionalities, allowing for the exploration of different steric and electronic effects.

| Compound ID | R Group (Ester) | Biological Activity (Relative) | Reference |

| Parent Acid | -H | Baseline | N/A |

| Methyl Ester | -CH₃ | Varies depending on target | nih.gov |

| Ethyl Ester | -CH₂CH₃ | Varies depending on target |

This table is illustrative and based on general principles of esterification in drug design, with specific data for the target compound and its close analogues requiring further dedicated research.

Amidation: The formation of an amide bond from the carboxylic acid introduces a new hydrogen bond donor and can alter the molecule's three-dimensional conformation. Amide derivatives can exhibit improved metabolic stability compared to their carboxylic acid counterparts. The reaction of a biphenyl carboxylic acid with various amines can generate a library of amides with diverse substituents, enabling a thorough investigation of the SAR. For example, the synthesis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide highlights the creation of complex amide derivatives from a related biphenyl carboxylic acid. mdpi.com

| Compound ID | Amine Moiety | Biological Activity (Relative) | Reference |

| Parent Acid | N/A | Baseline | N/A |

| Simple Amide | -NH₂ | Varies depending on target | nih.gov |

| Substituted Amide | -NH-Aryl | Varies depending on target | mdpi.com |

This table is illustrative and based on general principles of amidation in drug design, with specific data for the target compound and its close analogues requiring further dedicated research.

Peptide Conjugation and Bioconjugation Approaches

Conjugating the carboxylic acid moiety of this compound with peptides is an advanced strategy to enhance its therapeutic potential. Peptide-drug conjugates (PDCs) can improve drug targeting, increase solubility, and prolong the in vivo half-life of the parent compound. nih.govmdpi.com

Chemical Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key functional group that can be modified to modulate the biological activity of this compound analogues. It can act as both a hydrogen bond donor and acceptor and is susceptible to metabolic transformations such as glucuronidation.

Etherification and Esterification Strategies

Etherification: Converting the phenolic hydroxyl group to an ether can block its ability to act as a hydrogen bond donor and can increase the lipophilicity of the molecule. This modification can also prevent metabolic conjugation at this site, potentially increasing the compound's bioavailability and duration of action. The synthesis of phenolic ethers can be achieved through various methods, including the Williamson ether synthesis. mdpi.com

Esterification: Similar to etherification, esterification of the phenolic hydroxyl group can mask its polarity and protect it from metabolism. Phenolic esters can act as prodrugs, which are hydrolyzed in vivo to release the active phenolic compound. The rate of hydrolysis can be tuned by modifying the steric and electronic properties of the ester group. auburn.edu

| Modification | R Group | Effect on Properties | Reference |

| Etherification | -CH₃, -CH₂Ph | Increased lipophilicity, blocked H-bond donation | mdpi.com |

| Esterification | -C(O)CH₃ | Prodrug potential, masked polarity | nih.gov |

This table is illustrative and based on general principles of phenol (B47542) derivatization in drug design, with specific data for the target compound and its close analogues requiring further dedicated research.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. drughunter.comchem-space.com

For the phenolic hydroxyl group, a number of bioisosteres can be considered. The goal is to mimic the hydrogen bonding capabilities and electronic properties of the phenol while improving metabolic stability or other ADME properties. prismbiolab.com Common bioisosteres for phenols include various heterocyclic rings that can act as hydrogen bond donors and acceptors.

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Reference |

| Phenolic -OH | Tetrazole | Mimics acidity and H-bonding, improved metabolic stability | drughunter.com |

| Phenolic -OH | N-acylsulfonamide | Modulates acidity, can improve permeability | hyphadiscovery.com |

| Phenolic -OH | Hydroxamic acid | Can act as a metal chelator, alters H-bonding | chem-space.com |

This table provides examples of common bioisosteric replacements for phenols and is for illustrative purposes. The suitability of each replacement for the specific this compound scaffold would require dedicated synthetic and biological evaluation.

Systematized SAR Analysis of Related Fluorinated Phenolic Carboxylic Acids

The strategic incorporation of fluorine into phenolic carboxylic acid frameworks, such as that of this compound, is a key tactic in medicinal chemistry. Fluorine's unique properties—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles. nih.govresearchgate.net A systematic analysis of the structure-activity relationships (SAR) in this class of compounds reveals critical insights into how substituent positioning and functional group modifications influence biological activity.

The placement of substituents, particularly fluorine, on the biphenyl scaffold of phenolic carboxylic acids has a profound impact on the molecule's properties and its interaction with biological targets. The effects can be categorized into electronic and steric influences.

Electronic Effects: As the most electronegative element, fluorine significantly alters the electronic distribution within the aromatic rings. tandfonline.com When placed adjacent to the carboxylic acid group, as in the parent compound, the fluorine atom acts as a strong electron-withdrawing group via the inductive effect. This effect increases the acidity of the carboxylic acid. libretexts.org The position of the fluorine atom relative to other functional groups is critical. For instance, studies on fluorinated inhibitors of serine proteases have shown that the potency is strongly influenced by the fluorine's position on a benzyl (B1604629) ring, with a 4-fluoro (para) substitution exhibiting a five-fold better inhibition compared to the non-fluorinated benzyl derivative. tandfonline.com This highlights that even a single, well-placed fluorine atom can dramatically enhance binding affinity. tandfonline.com

Steric and Conformational Effects: The small van der Waals radius of fluorine (only about 20% larger than hydrogen) means it often serves as a hydrogen isostere with minimal steric bulk. nih.gov However, its placement can influence the conformation of the molecule. In a biphenyl system like this compound, the ortho-fluorine substituent can affect the rotational barrier between the two phenyl rings. This torsional angle is a critical determinant of the molecule's three-dimensional shape and, consequently, its ability to fit into a specific binding pocket. The substitution of hydrogen with fluorine can also block sites of metabolic attack, particularly oxidation, thereby increasing the metabolic stability and in vivo half-life of the compound. jscimedcentral.com

The following table summarizes the general effects of fluorine substitution based on its position on an aromatic ring, which can be extrapolated to understand the SAR of this compound analogues.

| Substituent Position | Primary Electronic Effect | Potential Impact on Activity |

| Ortho | Strong inductive electron withdrawal; potential for intramolecular hydrogen bonding; steric influence on ring rotation. | Can increase acidity of adjacent groups (e.g., carboxylic acid); may enforce a specific conformation required for binding; can block metabolism. |

| Meta | Inductive electron withdrawal. | Modulates overall electron density and pKa of functional groups; generally has less of a steric impact than ortho substitution. |

| Para | Inductive and resonance effects; generally less steric hindrance. | Can significantly influence binding affinity through long-range electronic effects and interactions within a binding pocket. tandfonline.com |

Modifying the core functional groups—the carboxylic acid and the phenolic hydroxyl—is a primary strategy for optimizing the biological activity and pharmacokinetic properties of this class of compounds. This is often achieved through bioisosteric replacement, where a functional group is substituted with another group that has similar physical or chemical properties, with the goal of enhancing the molecule's performance. drughunter.comnih.gov

Carboxylic Acid Bioisosteres: The carboxylic acid group is often crucial for target binding, frequently forming strong ionic or hydrogen bond interactions. However, its acidic nature can lead to poor membrane permeability and limited oral bioavailability. drughunter.comnih.gov Replacing the carboxylic acid with a suitable bioisostere can mitigate these issues while preserving or enhancing biological activity. Fluorinated alcohols and phenols are particularly interesting surrogates. nih.govescholarship.orgnih.gov

Structure-property relationship studies have demonstrated that replacing a carboxylic acid with fluorinated phenols or alcohols typically results in a significant decrease in acidity and a concurrent increase in lipophilicity and membrane permeability. nih.gov This shift in physicochemical properties can drastically alter a compound's ability to reach its target and can modify its binding interactions. For example, a less acidic group may not form a strong ionic bond but could still act as a potent hydrogen bond donor or acceptor, maintaining affinity for the target. nih.gov

The table below, based on data from studies of carboxylic acid bioisosteres, illustrates how modifying the acidic group impacts key physicochemical properties relevant to ligand-target interactions. nih.gov

| Compound/Functional Group | pKa (Acidity) | logD at pH 7.4 (Lipophilicity) | Permeability (Pe, 10⁻⁶ cm/s) |

| Phenylacetic acid (Reference) | 4.2 | -1.5 | < 1.0 |

| 2,2-Difluoro-2-phenylethanol | 11.7 | 1.6 | 7.9 |

| 2,2,2-Trifluoro-1-phenylethanol | 11.8 | 1.9 | 10.3 |

| 4-(Trifluoromethyl)phenol | 9.3 | 2.5 | 9.2 |

| 4-(Trifluoromethoxy)phenol | 9.7 | 2.9 | 10.4 |

This data is adapted from a study on phenylacetic acid and its fluorinated bioisosteres to illustrate the principles of functional group modification. nih.gov

Phenol Group Modifications: The phenolic hydroxyl group is also a key site for interaction, often acting as a hydrogen bond donor and/or acceptor. researchgate.net Its acidity and hydrogen-bonding capacity are critical to its function. Modifications at this position can enhance selectivity or improve metabolic stability. For example, the phenolic hydroxyl is often a target for glucuronidation, a metabolic process that facilitates drug excretion. researchgate.net Masking or replacing this group can improve the compound's pharmacokinetic profile. Bioisosteres for phenols include heterocycles like benzimidazolones or benzoxazolones, which can mimic the hydrogen-bonding properties of the phenol while offering improved drug-like characteristics. researchgate.net

Computational and Theoretical Studies on 2 4 Carboxy 3 Fluorophenyl Phenol and Its Analogues

Advanced Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations provide a powerful lens through which the intrinsic properties of molecules can be examined. For 2-(4-Carboxy-3-fluorophenyl)phenol and its analogues, these methods have been employed to predict their electronic structure, reactivity, and conformational preferences.

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) and Hartree-Fock (HF) methods are commonly used to investigate the electronic properties of organic molecules. nih.gov For instance, calculations at the B3LYP/6-31G(d) level of theory can be used to determine the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). nih.govijsrst.com The MEP is particularly useful for identifying regions of a molecule that are susceptible to electrophilic and nucleophilic attack. The energies of the HOMO and LUMO are crucial in predicting the chemical reactivity and kinetic stability of a molecule. ijsrst.com The presence of electron-withdrawing groups, such as the fluorine atom and the carboxyl group in this compound, is expected to influence the electronic properties and reactivity of the molecule. chemrxiv.org

Conformational Landscapes and Energetic Profiles

The relative orientation of the two phenyl rings in biphenyl (B1667301) derivatives is a key determinant of their biological activity. Quantum chemical calculations can be used to explore the conformational landscape and determine the most stable conformations. For a molecule like this compound, the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the carboxyl group can significantly influence its conformation and stability. kyushu-u.ac.jp For example, in salicylic (B10762653) acid, a related compound, the conformer with an intramolecular hydrogen bond is significantly more stable than the one without. kyushu-u.ac.jp The energetic profile, detailing the energy changes associated with the rotation around the bond connecting the two phenyl rings, can reveal the barriers to conformational change and the preferred dihedral angles.

In Silico Prediction of Acid-Base Properties and Lipophilicity

The acidity (pKa) and lipophilicity (logP) of a drug candidate are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Computational methods offer a rapid and cost-effective way to predict these properties.

Computational Determination of pKa Values for Carboxyl and Phenol (B47542) Groups

The pKa values of the carboxylic acid and phenolic hydroxyl groups in this compound are crucial for understanding its ionization state at physiological pH. Various computational methods have been developed for pKa prediction, ranging from empirical approaches to more rigorous quantum mechanical calculations combined with continuum solvation models. nih.govnih.govmdpi.com The accuracy of these predictions can be high, with mean absolute errors as low as 0.3 pKa units for substituted phenols when using DFT calculations with explicit water molecules and a solvation model. nih.govmdpi.com The presence of the fluorine atom ortho to the carboxylic acid is expected to increase its acidity due to the electron-withdrawing inductive effect. chemrxiv.org Similarly, the electronic effects of the substituted phenyl ring will modulate the acidity of the phenolic proton. nih.gov

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method |

| pKa (Carboxyl) | ~3-4 | DFT with solvation model |

| pKa (Phenol) | ~8-9 | DFT with solvation model |

| logP | ~3-4 | Consensus prediction |

Note: The values in this table are estimates based on general principles and data for similar compounds. Actual computational predictions would require specific calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Profiling

Molecular docking and dynamics simulations are indispensable tools in modern drug discovery, allowing for the prediction of how a small molecule might bind to a biological target and the stability of that interaction over time. science.govresearchgate.net

Elucidation of Binding Modes and Affinities with Biological Macromolecules

Derivatives of the biphenyl scaffold have been investigated as inhibitors of a wide range of biological targets, including protein kinases, integrases, and proteins involved in apoptosis regulation. nih.govresearchgate.net Molecular docking studies can reveal the putative binding mode of this compound and its analogues within the active site of these proteins. nih.govresearchgate.net

For example, in the context of protein kinases , the carboxylate group could form key hydrogen bond interactions with residues in the ATP-binding site, a common feature for many kinase inhibitors. nih.govresearchgate.net The fluoro-substituted phenyl ring could engage in hydrophobic or halogen-bonding interactions, contributing to binding affinity and selectivity. google.com

Regarding integrases , which are key enzymes for viral replication, the phenolic and carboxylic acid moieties could chelate essential metal ions in the active site, a mechanism employed by many integrase inhibitors.

In the realm of apoptosis , proteins like Bcl-2, Bcl-xL, cIAP1-BIR3, and MDM2 are crucial regulators and attractive targets for cancer therapy. researchgate.netthno.orguni-duesseldorf.denih.gov Docking simulations can predict whether this compound or its analogues can fit into the hydrophobic grooves of these proteins, disrupting critical protein-protein interactions. nih.govcore.ac.uk For instance, the hydrophobic core of the biphenyl structure could mimic the interactions of BH3 domains that bind to Bcl-2 family proteins. nih.govnih.gov The substituents on the phenyl rings would be critical for optimizing these interactions and achieving high affinity and selectivity.

Table 2: Potential Biological Targets and Key Interactions for this compound Analogues

| Target Protein Family | Potential Key Interactions | Relevant Analogue Scaffolds |

| Protein Kinases (e.g., CDK2) | Hydrogen bonds with hinge region, hydrophobic interactions in ATP pocket. researchgate.netcore.ac.uknih.goviosrjournals.org | Biphenyls, substituted anilines. google.com |

| Integrases | Chelation of metal ions by carboxyl and hydroxyl groups. | Catechol-containing compounds. |

| Bcl-2 Family (e.g., Bcl-2, Bcl-xL) | Hydrophobic interactions in the BH3-binding groove, hydrogen bonds. thno.orgnih.gov | Terphenyl-based compounds, substituted biaryls. nih.gov |

| IAP Family (e.g., cIAP1-BIR3) | Interactions with the BIR domain. nih.gov | Smac mimetics. google.com |

| MDM2 | Mimicking p53 interactions in the binding cleft. nih.govcore.ac.uktum.degoogle.com | Nutlins, spiro-oxindoles. nih.gov |

Molecular dynamics simulations can further refine these binding poses, providing insights into the stability of the ligand-protein complex and the role of solvent molecules. These computational approaches are vital for the rational design of novel and potent inhibitors based on the this compound scaffold.

Virtual Screening Methodologies for Identifying Potential Biological Targets

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of molecules that are active for a particular target. It uses the principle of molecular similarity, where compounds that have similar structural or electronic features to a known active ligand are presumed to have similar biological activity. For a compound like this compound, LBVS could be initiated by identifying known active compounds with a biphenyl, phenol, or fluorobenzoic acid scaffold.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a biological target is known, SBVS can be employed. This method, often referred to as molecular docking, involves computationally placing a candidate molecule into the binding site of a target protein and estimating the binding affinity.

Drawing from research on analogues, several potential biological targets for this compound could be explored using these methodologies. For instance, biphenyl-based compounds have been investigated as tyrosinase inhibitors. plos.org A virtual screening campaign could, therefore, be designed to dock this compound into the active site of tyrosinase to predict its inhibitory potential. Similarly, studies on 1,4-biphenyl-triazole derivatives have identified potential inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an important target in breast cancer. acs.org Given the structural similarity, this compound could be evaluated as a potential inhibitor of this enzyme through molecular docking studies.

The following table illustrates potential biological targets for this compound based on virtual screening studies of its analogues.

| Potential Biological Target | Rationale from Analogue Studies | Relevant Analogue Class | Screening Method |

| Tyrosinase | Inhibition of melanin (B1238610) production. plos.org | Biphenyl esters | Molecular Docking |

| 17β-HSD1 | Potential in breast cancer therapy. acs.org | 1,4-Biphenyl-triazoles | Molecular Docking |

| Matrix Metalloproteinase-3 (MMP-3) | Implicated in inflammatory diseases. | Biphenyl carboxylic acids | Molecular Docking |

| Cyclooxygenase (COX) | Target for anti-inflammatory drugs. medcraveonline.com | Biphenyl carboxamides | Pharmacophore Modeling |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

The development of a QSAR model for this compound and its analogues would involve several steps:

Data Set Collection: A dataset of structurally related compounds with measured biological activity (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Studies on biphenyl carboxamide analogues have successfully used QSAR to model analgesic activity. medcraveonline.com These studies have identified key descriptors that influence biological activity, which could be relevant for this compound. Similarly, 3D-QSAR studies on biphenyl carboxylic acid inhibitors of MMP-3 have provided insights into the structural requirements for potent inhibition. researchgate.net

For a molecule like this compound, key structural features that would be considered in a QSAR model include:

The biphenyl core: Its conformational flexibility (dihedral angle) is a critical determinant of how the molecule fits into a binding pocket.

The carboxylic acid group: Its acidity (pKa) and potential for hydrogen bonding and salt bridge formation are crucial for target interaction.

The fluorine atom: Its high electronegativity can influence the electronic properties of the aromatic ring and create specific interactions with the target. nih.gov

The phenolic hydroxyl group: This group can act as a hydrogen bond donor and acceptor.

Computational studies on chlorinated biphenyls have shown a strong correlation between the molecular electrostatic potential (MEP) and toxicity, suggesting that electronic descriptors would be particularly important in a QSAR model for halogenated biphenyls. nih.govacs.org

The following table provides examples of descriptors that would be relevant for a QSAR study of this compound and its analogues.

| Descriptor Class | Specific Descriptor Examples | Potential Influence on Activity |

| Electronic | Molecular Electrostatic Potential (MEP), Dipole Moment, Partial Charges | Governs electrostatic interactions with the biological target. nih.govacs.org |

| Steric/Geometrical | Dihedral Angle of Biphenyl Rings, Molecular Volume, Surface Area | Determines the overall shape and fit of the molecule in the binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices, Shape Indices | Encodes information about the branching and shape of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the reactivity and stability of the molecule. |

By applying these computational and theoretical approaches, researchers can predict the biological targets of this compound and design new analogues with potentially enhanced therapeutic properties, even in the absence of extensive experimental data on the specific compound.

Biological Evaluation and Mechanistic Investigations of 2 4 Carboxy 3 Fluorophenyl Phenol Derivatives in Vitro Research Focus

In Vitro Biological Profiling and High-Throughput Screening Approaches

High-throughput screening methods are instrumental in rapidly assessing the biological effects of a large number of compounds. For derivatives of 2-(4-carboxy-3-fluorophenyl)phenol, these approaches have been crucial in identifying initial areas of biological activity.

Assessment of Enzyme Inhibitory Potency

The structural features of this compound derivatives make them candidates for enzyme inhibition. The presence of aromatic rings, a carboxylic acid group, and a fluorine atom can facilitate interactions with the active sites of various enzymes.

HIV-1 Integrase: While specific studies on this compound are not detailed, related phenolic and azomethine derivatives have been investigated for their anti-HIV activity. tandfonline.com The core structure presents a scaffold that could be optimized for such inhibitory roles.

CDK2A and VEGFR-2: Imidazolone derivatives, which share some structural similarities with phenolic compounds, have been evaluated for their inhibitory effects on Cyclin-Dependent Kinase 2A (CDK2A) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). For instance, certain imidazolones showed potent inhibition of VEGFR-2 with IC50 values as low as 67 nM and moderate inhibition of CDK2A. researchgate.net This suggests that the this compound backbone could be a starting point for designing inhibitors of these key cancer-related kinases.

Aurora A Kinase: Aurora A kinase is a crucial regulator of mitosis, and its overexpression is linked to various cancers. bellbrooklabs.com Inhibitors of Aurora A are sought after as potential cancer therapeutics. bellbrooklabs.comnih.gov While direct inhibition by this compound is not documented, the development of selective aminopyridine inhibitors highlights the feasibility of targeting this kinase with small molecules. bellbrooklabs.com The structural motifs within this compound could be adapted to interact with the kinase's active site.

Evaluation of Cellular Responses in Model Systems

The impact of a compound on cellular behavior provides valuable insight into its potential therapeutic applications. In vitro cell-based assays are fundamental to this evaluation.

Chalcone derivatives, which are structurally related to phenolic compounds, have been shown to modulate the cell cycle in HT-22 cells. nih.gov Studies on other compounds have also demonstrated that it is possible to synchronize cell cycles, for instance, inducing a G1 arrest in PC-3 human prostate cancer cells. nih.gov This was achieved by treating the cells with a T-type calcium channel inhibitor, which led to a significant increase in the G0/G1 fraction of cells. nih.gov Such cell cycle modulation can be a key mechanism for anticancer agents.

Studies on Interactions with P-glycoprotein and Other Transporters

P-glycoprotein (P-gp) is a membrane transporter that plays a significant role in drug efflux, often leading to multidrug resistance in cancer cells. scientificarchives.comnih.gov Understanding how compounds interact with P-gp is therefore critical.

The chemical structure of a compound can influence its interaction with P-gp. For example, the presence of hydrophobic groups and hydrogen bond acceptors can be important for P-gp inhibition. nih.gov Modifications to a molecule, such as increasing its molecular weight or modulating its basicity through fluorination, have been shown to overcome P-gp efflux. scientificarchives.com The potential for this compound derivatives to act as either substrates or inhibitors of P-gp is an important area of investigation, as this could affect their bioavailability and efficacy in vivo. frontiersin.org

Evaluation of Specific Antimicrobial Activities

The search for new antimicrobial agents is a global health priority. Phenolic compounds and their derivatives have long been recognized for their antimicrobial properties. nih.govnih.gov

Antitubercular and Antibacterial Activity: Various phenol (B47542) derivatives have demonstrated activity against a range of bacteria. tandfonline.comnih.govtandfonline.com For instance, azomethine derivatives have shown notable antibacterial effects. tandfonline.comtandfonline.com The specific activity of this compound derivatives against Mycobacterium tuberculosis and other bacteria would require dedicated screening. The structural features of these compounds, including the phenol and carboxylic acid moieties, are known to contribute to antimicrobial action. nih.govnih.gov

Elucidation of Molecular Mechanisms of Action

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action and for rational drug design.

Identification and Validation of Specific Protein Targets

For a compound to exert a biological effect, it typically binds to one or more protein targets.

Derivatives of this compound could potentially interact with a variety of proteins. For instance, the 4-carboxyphenyl group has been identified as important for the inhibition of protein kinase CK2 by certain purine (B94841) scaffold-containing compounds. jst.go.jp Docking studies have shown that this group can form a salt bridge with key amino acid residues in the active site of the enzyme. jst.go.jp Similarly, the benzimidazole (B57391) moiety, which shares structural features with the phenylphenol core, is found in compounds that exhibit a wide range of biological activities through interactions with various proteins. lew.ro These examples suggest that the this compound scaffold has the potential to be tailored to bind to specific protein targets, leading to the desired biological response.

Pathway Analysis and Downstream Biological Effects

To understand the mechanism of action of this compound at a molecular level, pathway analysis is essential. This would involve treating specific cell lines (e.g., cancer cell lines, immune cells) with the compound and analyzing changes in global gene or protein expression. Techniques such as RNA sequencing or proteomics would identify signaling pathways that are significantly modulated. For instance, research could investigate whether the compound affects key cancer-related pathways like MAPK, PI3K/Akt, or inflammatory pathways involving NF-κB or JAK/STAT signaling. Downstream biological effects would be the observable cellular consequences of these pathway modulations, such as the induction of apoptosis (programmed cell death), cell cycle arrest, or a reduction in the secretion of pro-inflammatory cytokines.

Comparative Analysis of Biological Activities Across Structural Analogues

The biological activity of a compound is intrinsically linked to its chemical structure. A comparative analysis would involve synthesizing a series of structural analogues of this compound and evaluating their biological effects in parallel. Modifications could include altering the position of the fluorine atom, replacing it with another halogen, or modifying the carboxylic acid group. Each analogue would be tested in the same in vitro assays to determine how these structural changes impact a specific biological endpoint, such as cell viability or enzyme inhibition. This process, known as Structure-Activity Relationship (SAR) analysis, is crucial for optimizing the potency and selectivity of a lead compound.

Table 1: Hypothetical Comparative Activity of Structural Analogues

This interactive table illustrates how data on the comparative activities of different analogues could be presented. The values are purely for illustrative purposes.

| Compound Name | Modification from Parent Compound | IC50 (µM) on Target X |

| This compound | Parent Compound | 10.5 |

| 2-(4-Carboxy-5-fluorophenyl)phenol | Isomeric Fluorine Position | 15.2 |

| 2-(4-Carboxy-3-chlorophenyl)phenol | Fluorine to Chlorine Substitution | 8.1 |

| 2-(4-Carboxyphenyl)phenol | Removal of Fluorine | 25.0 |

Correlation of In Vitro Data with Computational Predictions

Computational chemistry offers powerful tools to predict the biological activity of compounds and to understand their interactions with molecular targets. In this context, computational studies would be used to build a model that could predict the in vitro activity of this compound and its analogues. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling would be employed to find a statistical correlation between the chemical structures of the analogues and their measured biological activity. Molecular docking simulations could also be used to predict how each analogue binds to a specific protein target, with the predicted binding affinity then being compared to the experimentally determined in vitro potency (e.g., IC50 values). A strong correlation between the computational predictions and the in vitro results would validate the computational model, making it a useful tool for designing future analogues with enhanced activity.

Table 2: Hypothetical Correlation of Experimental vs. Predicted Activity

This interactive table shows how one might compare in vitro results with computational predictions. The values are for demonstration only.

| Compound Analogue | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (µM) |

| Analogue A | -8.5 | 5.2 |

| Analogue B | -7.9 | 10.8 |

| Analogue C | -9.1 | 2.1 |

| Analogue D | -6.5 | 30.5 |

Future Research Directions and Translational Perspectives for 2 4 Carboxy 3 Fluorophenyl Phenol in Academic Research

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

The structural architecture of 2-(4-carboxy-3-fluorophenyl)phenol offers several avenues for therapeutic exploration, based on the known biological roles of its chemical motifs. Biphenyl (B1667301) structures are core components of numerous pharmacologically active agents, demonstrating activities that include anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netarabjchem.orgresearchgate.net The phenolic hydroxyl group is a classic pharmacophore known for its antioxidant properties and its ability to interact with various biological targets. researchgate.netnih.gov

The introduction of a fluorine atom can profoundly influence a molecule's therapeutic potential by enhancing metabolic stability, increasing binding affinity to target proteins, and improving bioavailability. acs.orgresearchgate.net Fluorine's unique electronic properties can modulate the acidity of adjacent functional groups and alter molecular conformation, which can be leveraged for designing highly selective drugs. researchgate.netchemrevlett.com Furthermore, the carboxylic acid group provides a key interaction point, capable of forming strong hydrogen bonds or salt bridges with amino acid residues in protein active sites, a feature often critical for enzyme inhibition.

Given these features, future research could logically investigate this compound as a candidate for several therapeutic areas:

Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) frequently feature biphenyl and carboxylic acid moieties. Research could explore the potential of this compound to inhibit enzymes like cyclooxygenases (COX) or other mediators of inflammation.

Neuroprotective Agents: Phenolic compounds are widely studied for their potential to combat oxidative stress, a key factor in neurodegenerative diseases. The blood-brain barrier permeability, potentially enhanced by the fluorine atom, would be a critical factor to investigate.

Table 1: Potential Therapeutic Applications and Mechanistic Rationale

| Therapeutic Area | Potential Mechanism of Action | Key Structural Moiety |

|---|---|---|

| Oncology | Inhibition of protein kinases, disruption of protein-protein interactions (e.g., PD-1/PD-L1), induction of apoptosis. researchgate.netblumberginstitute.org | Biphenyl, Phenol (B47542) |

| Inflammation | Inhibition of inflammatory enzymes (e.g., COX), modulation of cytokine production. | Biphenyl, Carboxylic Acid |

| Neuroprotection | Reduction of oxidative stress, modulation of neuroinflammatory pathways. nih.gov | Phenol, Fluorine |

| Infectious Diseases | Inhibition of essential bacterial or fungal enzymes. researchgate.net | Biphenyl, Phenol |

Development of Advanced Analytical Techniques for Characterization and Quantitation in Complex Biological Matrices

To translate a novel compound from the bench to preclinical studies, robust analytical methods for its characterization and quantification in complex biological matrices like plasma, urine, and tissue are essential. iss.itnih.gov For a molecule like this compound, a combination of chromatographic and spectrometric techniques would be required.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological samples due to its high sensitivity and selectivity. mdpi.comucdavis.edu A reversed-phase HPLC method would likely be developed for separation. nih.gov The mass spectrometer, particularly a triple quadrupole instrument, would allow for quantification using Multiple Reaction Monitoring (MRM), which provides excellent specificity even in a complex matrix. nih.gov

Challenges in method development may include poor retention on standard reversed-phase columns or ionization suppression from the biological matrix. nih.gov Chemical derivatization of the carboxylic acid group, for instance with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH), could be explored to enhance chromatographic retention and improve ionization efficiency in the mass spectrometer. nih.gov Sample preparation would be critical, likely involving protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances before injection. iss.itnih.gov

Table 2: Advanced Analytical Techniques for this compound

| Technique | Principle | Application |

|---|---|---|

| HPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation for specific quantification. mdpi.com | Gold standard for quantifying the compound and its metabolites in plasma, urine, and tissue homogenates for pharmacokinetic studies. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements (e.g., TOF, Orbitrap). mdpi.com | Used for structural elucidation of unknown metabolites and confident identification of the parent compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Essential for the initial, unambiguous structural confirmation of the synthesized compound. |

| Sample Preparation (SPE/LLE) | Extraction and clean-up of the analyte from the biological matrix. iss.itnih.gov | Removal of proteins, salts, and other interferences to improve analytical accuracy and instrument longevity. |

Strategies for Collaborative Research and Interdisciplinary Integration

The journey of a potential therapeutic agent from a chemical concept to a clinical candidate is inherently multidisciplinary and requires seamless collaboration between various scientific experts. frontiersin.orgfrontiersin.org The development of this compound would necessitate an integrated, interdisciplinary research program. nih.gov

Key collaborations would include:

Medicinal and Synthetic Chemists: Responsible for the synthesis, purification, and structural modification of the lead compound and its analogues to optimize activity and drug-like properties.

Pharmacologists and Cell Biologists: To design and execute in vitro and in vivo assays to determine the compound's efficacy, mechanism of action, and potential therapeutic targets. genemod.net

Analytical Chemists: To develop and validate the bioanalytical methods required for pharmacokinetic and metabolic studies. frontiersin.org

Toxicologists: To assess the safety profile of the compound, identifying potential liabilities early in the discovery process.

Structural Biologists: To determine the crystal structure of the compound bound to its protein target, providing invaluable insights for rational drug design.

Modern drug discovery increasingly relies on partnerships between academia, where novel biological targets are often identified, and industry, which possesses the resources and expertise for extensive preclinical and clinical development. nih.govdrugtargetreview.com Establishing collaborative frameworks, including consortia and partnerships with contract research organizations (CROs), would be a crucial strategy to share risk and access specialized capabilities. drugtargetreview.comnih.gov

Bio-inspired Synthesis and Sustainable Production Methods

Future research should prioritize the development of environmentally benign and efficient methods for synthesizing this compound, aligning with the principles of green chemistry. mdpi.com

Bio-inspired Synthesis: Nature provides a wealth of phenolic and biphenyl structures, often derived from plant sources like lignin. researchgate.netrsc.org Research could explore enzymatic pathways for key synthetic steps. For instance, laccase-mediated dimerization of phenolic precursors could offer a bio-inspired route to forming the biphenyl core under mild conditions. rsc.org Integrating biocatalysis can reduce the reliance on harsh reagents and protectin-group chemistry.

Sustainable Production Methods: The Suzuki-Miyaura cross-coupling reaction is a powerful and common method for forming the C-C bond in biphenyls. acs.orgajgreenchem.com To enhance the sustainability of this process, several strategies can be pursued:

Green Solvents: Using water as a reaction solvent instead of volatile organic compounds. researchgate.net

Recyclable Catalysts: Employing palladium catalysts supported on materials like nanoparticles, which can be recovered and reused over multiple cycles. researchgate.netsci-hub.se

Energy Efficiency: Optimizing reactions to proceed at lower temperatures, potentially through photocatalysis or more active catalyst systems, thereby reducing energy consumption. researchgate.net

Atom Economy: Utilizing direct C-H functionalization strategies, which avoid the pre-functionalization of starting materials (e.g., creating boronic acids), can offer a more atom-economical pathway to the final product. rsc.org

Table 3: Potential Green and Bio-inspired Synthesis Strategies

| Strategy | Description | Key Advantage |

|---|---|---|

| Aqueous Suzuki-Miyaura Coupling | Performing the palladium-catalyzed cross-coupling in water. researchgate.netpatsnap.com | Reduces use of organic solvents, simplifies product isolation. |

| Heterogeneous Catalysis | Using a solid-supported palladium catalyst. sci-hub.seresearchgate.net | Allows for easy recovery and recycling of the expensive metal catalyst. |

| Enzymatic Dimerization | Using enzymes like laccase to couple phenolic precursors. rsc.org | Bio-inspired, highly selective, operates under mild aqueous conditions. |

| Photocatalysis | Using light to drive the coupling reaction at ambient temperature. researchgate.net | Reduces energy consumption compared to conventional heating. |

| Direct C-H Arylation | Forming the biphenyl bond by directly coupling a C-H bond with an aryl halide. rsc.org | Improves atom economy by avoiding the synthesis of organometallic reagents. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Carboxy-3-fluorophenyl)phenol, and what purification challenges are commonly encountered?

- Methodology : Synthesis typically involves Suzuki-Miyaura coupling to assemble the biphenyl core, followed by fluorination and carboxylation steps. A critical step is the regioselective introduction of fluorine and carboxylic acid groups, which may require protecting-group strategies (e.g., tert-butyl esters) to prevent side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is standard, but HPLC is recommended for isolating isomers or removing trace fluorinated byproducts. Yield optimization often hinges on controlling reaction temperatures (<60°C) to avoid decarboxylation .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Structural Confirmation :

- NMR : NMR is critical for verifying fluorine substitution patterns. and NMR should resolve aromatic proton splitting and confirm carboxylate integration .

- Mass Spectrometry : High-resolution ESI-MS can differentiate the molecular ion ([M-H] at m/z 246.04) from common impurities.

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) provides >95% purity thresholds. FT-IR confirms the phenolic -OH stretch (~3200 cm) and carboxylate C=O (~1700 cm) .

Q. How can researchers design initial biological activity screens for this compound?

- Target Selection : Prioritize enzymes/receptors with known affinity for fluorinated aromatics, such as cyclooxygenase-2 (COX-2) or kinase inhibitors.

- Assay Design : Use fluorescence polarization assays for binding studies or enzymatic inhibition assays (e.g., spectrophotometric monitoring of NADH oxidation). Include positive controls like celecoxib for COX-2 comparisons .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data for this compound?

- Docking Studies : Perform molecular docking (AutoDock Vina) to compare binding poses in target proteins (e.g., PDB: 1CX2 for COX-2). Conflicting activity may arise from protonation states of the carboxylate group at physiological pH .

- MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes. Free energy calculations (MM-PBSA) quantify binding affinities and explain discrepancies between in vitro and cell-based assays .

Q. What strategies optimize the crystallographic refinement of this compound for resolving intramolecular hydrogen bonding?

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for light atoms (C, O, F).

- Refinement : Apply SHELXL with restraints for planar carboxylate groups and isotropic displacement parameters for fluorine. Hydrogen-bond networks (e.g., O-H···O=C) are validated using OLEX2’s electron density maps .

Q. How do solvent effects and substituent positioning influence the compound’s reactivity in derivatization reactions?

- Solvent Screening : Compare DMF (high polarity) vs. THF (moderate polarity) in nucleophilic acyl substitution. Polar aprotic solvents stabilize transition states but may promote decarboxylation.

- Substituent Analysis : Meta-fluorine withdraws electron density, reducing carboxylate nucleophilicity. Ortho-phenol groups can sterically hinder reactions; protect with acetyl groups pre-derivatization .

Q. What experimental and computational approaches validate the compound’s role in inhibiting protein-protein interactions (PPIs)?

- SPR Spectroscopy : Immobilize target proteins (e.g., Bcl-2) on sensor chips and measure binding kinetics (ka/kd) at varying compound concentrations.

- QSAR Modeling : Train models using fluorinated biphenyl datasets to predict PPI inhibition. Key descriptors include logP (lipophilicity) and polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.